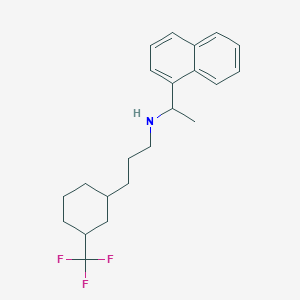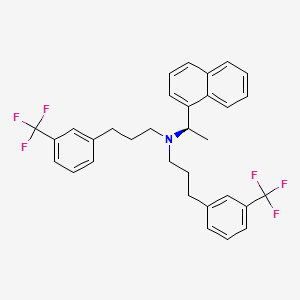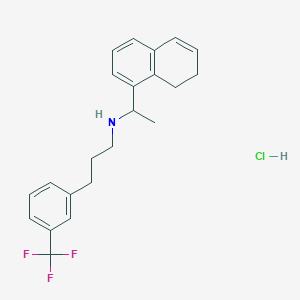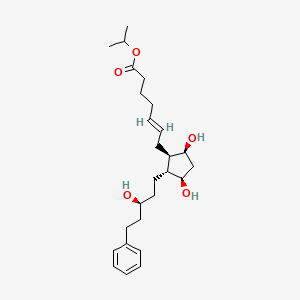
4-Hydroxyestradiol 1-N7-Guanine
Vue d'ensemble
Description
4-Hydroxy Estradiol 1-N7-Guanine is a synthetic compound that combines the estrogen metabolite 4-hydroxy estradiol with the nucleobase guanine. This compound is primarily used in research settings to study the interactions between estrogen metabolites and DNA, particularly in the context of cancer research .
Applications De Recherche Scientifique
4-Hydroxy Estradiol 1-N7-Guanine has several scientific research applications, including:
Mécanisme D'action
Target of Action
“4-Hydroxy Estradiol 1-N7-Guanine” is a biochemical used in proteomics research
Mode of Action
It is known that this compound is a metabolite of estrone , which suggests that it may interact with estrogen receptors or other targets associated with estrone metabolism.
Biochemical Pathways
It is known that estrogen 4-hydroxylation is the main metabolic pathway in the central nervous system . This suggests that “4-Hydroxy Estradiol 1-N7-Guanine” may be involved in this pathway.
Pharmacokinetics
It is known that this compound is a solid at room temperature and has a melting point of >250° c . This information may have implications for its bioavailability and pharmacokinetics.
Result of Action
It is known that 4-hydroxyestrone, an estrone metabolite with little estrogenic activity, has a strong neuroprotective effect against oxidative neurotoxicity . This suggests that “4-Hydroxy Estradiol 1-N7-Guanine” may have similar effects.
Action Environment
It is known that this compound should be stored at -20° c , which suggests that temperature may be an important environmental factor.
Analyse Biochimique
Biochemical Properties
4-Hydroxy Estradiol 1-N7-Guanine is involved in several biochemical reactions, particularly those related to estrogen metabolism. It interacts with enzymes such as cytochrome P450 (CYP) enzymes, including CYP1A1 and CYP1B1, which are responsible for the hydroxylation of estradiol . These interactions result in the formation of catechol estrogens, which can further undergo redox cycling to produce reactive oxygen species (ROS). The compound also interacts with proteins such as estrogen receptors, influencing their activity and downstream signaling pathways .
Cellular Effects
4-Hydroxy Estradiol 1-N7-Guanine has been shown to exert various effects on different cell types. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to protect neuronal cells against oxidative damage by increasing the cytoplasmic translocation of p53, a tumor suppressor protein . Additionally, it can affect breast epithelial cells by generating ROS, which can lead to oxidative stress and potential DNA damage .
Molecular Mechanism
The molecular mechanism of 4-Hydroxy Estradiol 1-N7-Guanine involves its interaction with biomolecules such as DNA and proteins. It can form DNA adducts, such as 4-Hydroxy Estradiol 1-N7-Guanine adducts, which can lead to mutations and genomic instability . The compound also influences enzyme activity, such as the inhibition of catechol-O-methyltransferase (COMT), which is involved in the methylation of catechol estrogens . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy Estradiol 1-N7-Guanine can change over time. The compound is relatively stable when stored at -20°C, but it can degrade at higher temperatures . Long-term exposure to 4-Hydroxy Estradiol 1-N7-Guanine in in vitro and in vivo studies has shown that it can lead to sustained oxidative stress and potential cellular damage . These temporal effects highlight the importance of proper storage and handling of the compound in research settings.
Dosage Effects in Animal Models
The effects of 4-Hydroxy Estradiol 1-N7-Guanine vary with different dosages in animal models. At low doses, the compound has been shown to have protective effects against oxidative damage in neuronal cells . At higher doses, it can induce toxic effects, such as increased ROS production and DNA damage . These findings suggest that there is a threshold for the beneficial effects of 4-Hydroxy Estradiol 1-N7-Guanine, beyond which adverse effects may occur.
Metabolic Pathways
4-Hydroxy Estradiol 1-N7-Guanine is involved in the metabolic pathways of estrogen metabolism. It is formed through the hydroxylation of estradiol by CYP enzymes, followed by conjugation with guanine . The compound can further undergo redox cycling, leading to the production of ROS and potential oxidative damage . These metabolic pathways highlight the complex interplay between 4-Hydroxy Estradiol 1-N7-Guanine and other biomolecules in the body.
Transport and Distribution
The transport and distribution of 4-Hydroxy Estradiol 1-N7-Guanine within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs) . Once inside the cell, it can bind to proteins such as estrogen receptors, influencing their activity and localization . These interactions play a crucial role in the cellular effects of 4-Hydroxy Estradiol 1-N7-Guanine.
Subcellular Localization
The subcellular localization of 4-Hydroxy Estradiol 1-N7-Guanine is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, where it can form DNA adducts and influence gene expression . Additionally, it can localize to the cytoplasm, where it interacts with proteins such as p53 to exert its protective effects against oxidative damage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Estradiol 1-N7-Guanine typically involves the conjugation of 4-hydroxy estradiol with guanine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves the following steps:
Activation of 4-Hydroxy Estradiol: This step involves the activation of 4-hydroxy estradiol to form a reactive intermediate.
Conjugation with Guanine: The activated 4-hydroxy estradiol is then reacted with guanine under specific conditions to form the final product.
Industrial Production Methods
The production process involves stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy Estradiol 1-N7-Guanine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: The compound can participate in substitution reactions, particularly at the guanine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of 4-Hydroxy Estradiol 1-N7-Guanine, as well as substituted products depending on the reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy Estrone: Another estrogen metabolite that has similar neuroprotective properties.
17Beta-Estradiol: A naturally occurring estrogen that also interacts with DNA but has different biological effects.
Ethynyl Estradiol: A synthetic estrogen used in hormonal therapies.
Uniqueness
4-Hydroxy Estradiol 1-N7-Guanine is unique due to its specific interaction with guanine in DNA, which makes it particularly useful for studying the effects of estrogen-DNA adducts on genomic stability and cancer development .
Propriétés
IUPAC Name |
2-amino-7-[(8R,9S,13S,14S,17S)-3,4,17-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-1-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-23-7-6-11-10(13(23)4-5-16(23)30)2-3-12-17(11)14(8-15(29)19(12)31)28-9-25-20-18(28)21(32)27-22(24)26-20/h8-11,13,16,29-31H,2-7H2,1H3,(H3,24,26,27,32)/t10-,11+,13+,16+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKBGPSXUBCIFE-URRUNNDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C(=CC(=C4O)O)N5C=NC6=C5C(=O)NC(=N6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C(=CC(=C4O)O)N5C=NC6=C5C(=O)NC(=N6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857771 | |
| Record name | 2-Amino-7-[(17beta)-3,4,17-trihydroxyestra-1,3,5(10)-trien-1-yl]-3,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178971-91-0 | |
| Record name | 2-Amino-7-[(17beta)-3,4,17-trihydroxyestra-1,3,5(10)-trien-1-yl]-3,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate](/img/structure/B601906.png)





